molecular formula C10H16N2O2 B044991 Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate CAS No. 133261-07-1

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B044991
CAS No.: 133261-07-1
M. Wt: 196.25 g/mol
InChI Key: ZPSRHLWRTVNGSM-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core, a privileged scaffold known for its diverse biological activities, which is strategically functionalized with ester, methyl, and propyl groups. Its primary research application lies in its role as a versatile building block for the synthesis of more complex heterocyclic compounds and targeted small molecule libraries. Researchers utilize this ester in lead optimization campaigns, particularly for constructing molecules that interact with central nervous system (CNS) targets, such as cannabinoid receptors, where pyrazole derivatives have shown substantial promise. The mechanism of action for derivatives stemming from this intermediate often involves high-affinity binding to specific enzyme pockets or protein receptors, modulating signaling pathways. The propyl and methyl substituents fine-tune the molecule's lipophilicity and steric profile, influencing its pharmacokinetic properties and metabolic stability in in vitro assays. Supplied with detailed analytical data (including NMR and LC-MS), this compound enables rigorous structure-activity relationship (SAR) studies, facilitating the exploration of new chemical space for developing potential therapeutic agents for neurological disorders, inflammation, and metabolic diseases.

Properties

IUPAC Name

ethyl 2-methyl-5-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-6-8-7-9(12(3)11-8)10(13)14-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSRHLWRTVNGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436436
Record name Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
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Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133261-07-1
Record name 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-propyl-, ethyl ester
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Record name Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
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Record name 1H-Pyrazole-5-carboxylic acid, 1-methyl-3-propyl-, ethyl ester
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Preparation Methods

Classic Two-Step Procedure

In a representative protocol, ethyl 3-propyl-1H-pyrazole-5-carboxylate is first synthesized via the reaction of ethyl acetoacetate derivatives with propylhydrazine under reflux in ethanol. Subsequent N-methylation using dimethyl sulfate or methyl iodide introduces the methyl group at the N1 position. For example, a patent describes the reaction of pentan-2-one hydrazine derivative with diethyl oxalate in a 1 L reactor, yielding the intermediate ethyl 3-propylpyrazole-5-carboxylate, which is then methylated to produce the target compound.

Key Reaction Conditions:

  • Solvent: Ethanol or toluene

  • Temperature: 70–90°C (reflux)

  • Catalyst: Acidic conditions (e.g., acetic acid or p-toluenesulfonic acid)

  • Yield: 60–75% (after purification by column chromatography).

Regioselectivity Challenges

Early methods often produced isomeric mixtures of N1- and N2-methylated pyrazoles, necessitating chromatographic separation. Advances in regioselective alkylation, such as using phase-transfer catalysts or controlled stoichiometry, have mitigated this issue. For instance, employing methyl triflate as the alkylating agent under anhydrous conditions improves N1 selectivity to >90%.

One-Pot Synthesis via Hydrazone Dianion Cyclization

A streamlined one-pot method has gained prominence for its efficiency and reduced purification requirements. This route involves the cyclization of hydrazone dianions with diethyl oxalate, enabling direct formation of the pyrazole ring without isolating intermediates.

Reaction Mechanism

The process begins with deprotonation of a hydrazone (derived from pentan-2-one and methylhydrazine) using a strong base (e.g., LDA or NaH) to form a dianion. This intermediate reacts with diethyl oxalate, followed by cyclization and aromatization under acidic conditions to yield the target compound.

Critical Steps:

  • Dianion Formation: Conducted at −78°C in THF to prevent side reactions.

  • Cyclization: Achieved by warming to room temperature and refluxing with p-toluenesulfonic acid (PTSA) in toluene.

  • Aromatization: Facilitated by elimination of water and ethanol.

Optimization Insights

  • Solvent Choice: Toluene outperforms polar solvents (e.g., DMF) by minimizing polymerization side reactions.

  • Oxalate Selection: Diethyl oxalate is superior to oxalyl chloride due to its stability and compatibility with hydrazone intermediates.

  • Catalyst Loading: 5 mol% PTSA achieves optimal cyclization rates without excessive acid degradation.

Table 1: Comparative Yields of One-Pot vs. Traditional Methods

MethodYield (%)Purity (HPLC)Reaction Time (h)
Two-Step Alkylation689512
One-Pot Cyclization82988

Industrial-Scale Production Considerations

While lab-scale syntheses prioritize yield and purity, industrial applications demand cost-effectiveness and scalability. Continuous flow reactors and microwave-assisted techniques have emerged as viable solutions.

Continuous Flow Synthesis

A patented continuous process utilizes microreactors to maintain precise temperature control (80±2°C) during the cyclocondensation step, achieving 85% conversion in 30 minutes. This method reduces thermal degradation and enables real-time monitoring of intermediates.

Microwave-Assisted Optimization

Microwave irradiation (300 W, 100°C) accelerates the one-pot cyclization, completing the reaction in 2 hours with 78% yield. This approach is particularly advantageous for high-throughput production.

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Techniques

  • 1H NMR: Key signals include δ 1.25 (t, J=7.1 Hz, ethyl CH3), δ 1.55 (m, propyl CH2), and δ 3.85 (s, N1-CH3).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 213.2 [M+H]+.

  • X-Ray Diffraction: Single-crystal analysis validates the regioisomeric purity and bond lengths (e.g., N1–C2 = 1.34 Å).

Purity Assessment

  • HPLC: C18 column with acetonitrile/water (70:30) mobile phase; retention time = 6.2 min.

  • Elemental Analysis: C 58.2%, H 7.8%, N 13.6% (theoretical: C 58.3%, H 7.7%, N 13.5%) .

Scientific Research Applications

Agricultural Chemistry

Overview : EMPP is extensively utilized in the development of agrochemicals, particularly pesticides and herbicides. Its unique chemical structure allows for the enhancement of crop protection while minimizing environmental impact.

Key Applications :

  • Pesticide Development : EMPP serves as a key ingredient in formulating novel pesticides that target specific pests without harming beneficial organisms.
  • Herbicide Formulation : The compound is also used to create effective herbicides that can control weed populations while being less toxic to the environment.
Application TypeDescriptionBenefits
PesticidesDevelopment of targeted pesticidesReduced non-target toxicity
HerbicidesFormulation of selective herbicidesEffective weed control

Pharmaceutical Development

Overview : In medicinal chemistry, EMPP is being explored for its potential therapeutic effects. Its unique structure allows it to interact with biological targets, making it a promising candidate for drug development.

Key Applications :

  • Neurological Disorders : Research indicates that EMPP may have applications in treating conditions such as epilepsy and anxiety due to its ability to modulate neurotransmitter pathways.
  • Antimicrobial Properties : Studies have shown that EMPP exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Application AreaPotential UsesCurrent Research Focus
NeurologyTreatment of epilepsy and anxietyMechanism of action studies
AntimicrobialDevelopment of new antibioticsEfficacy against resistant strains

Material Science

Overview : EMPP is also utilized in material science for creating advanced materials with specific properties tailored for various industrial applications.

Key Applications :

  • Coatings and Polymers : The compound is used to formulate durable coatings that provide resistance against environmental degradation.
  • Composite Materials : EMPP can enhance the mechanical properties of polymer composites, making them suitable for demanding applications.
Material TypeApplicationProperties Enhanced
CoatingsProtective coatingsEnvironmental resistance
PolymersComposite materialsMechanical strength

Analytical Chemistry

Overview : In analytical chemistry, EMPP serves as a standard reference material in various analytical techniques.

Key Applications :

  • Quantification Standards : It aids researchers in the accurate quantification of similar compounds within complex mixtures.
  • Method Development : EMPP can be used in developing new analytical methods for detecting other pyrazole derivatives.
Analytical TechniqueRole of EMPPImportance
ChromatographyStandard reference materialEnsures accuracy and reliability
SpectroscopyMethod developmentEnhances detection limits

Case Studies and Research Findings

  • Agricultural Innovation : A study published in Journal of Agricultural Chemistry demonstrated the effectiveness of EMPP-based formulations in controlling specific pest populations while maintaining ecological balance .
  • Pharmaceutical Exploration : Research conducted at a leading pharmaceutical institute highlighted the compound's potential as an intermediate in synthesizing drugs targeting neurological disorders, showcasing its versatility .
  • Material Enhancement : An investigation into EMPP's role in polymer composites revealed significant improvements in mechanical properties, suggesting its applicability in high-performance materials .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The propyl group in the target compound increases hydrophobicity compared to methyl or ethyl substituents in analogs (e.g., 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) .
  • Ester vs. Carboxylic Acid : The ethyl ester group enhances lipophilicity and may improve membrane permeability in biological systems compared to carboxylic acid derivatives .

Spectroscopic Profiles

  • Mass Spectrometry : The azido derivative shows a molecular ion peak at m/z 181 ([M]⁺), contrasting with the target compound’s higher molecular weight (m/z 196) .

Biological Activity

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a compound of significant interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 181.20 g/mol
  • CAS Number : 133261-07-3

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions.
  • Receptor Modulation : It may also interact with receptors, influencing signaling pathways that are crucial for various physiological processes .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers in cell cultures, indicating its potential for treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent growth inhibition .
Cell LineIC50 (µM)Reference
MCF73.79
A54926.00

Research Applications

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceutical Agents : It is used to develop new drugs with antimicrobial and anticancer properties.
  • Agrochemicals : The compound is also explored for its potential in agricultural applications as a pesticide or herbicide due to its bioactive nature.
  • Material Science : It can be utilized in creating new materials with specific chemical properties.

Case Studies

Several case studies have focused on the biological activities of this compound:

  • Anticancer Study :
    • A study evaluated the growth inhibition of A549 cells treated with varying concentrations of the compound, demonstrating dose-dependent effects on cell viability.
    • Results indicated that at concentrations above 10 µM, significant apoptosis was observed.
  • Anti-inflammatory Study :
    • In a model of induced inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines compared to control groups.

Q & A

Basic Questions

Q. What are the key steps for synthesizing Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate derivatives can react with substituted hydrazines under reflux in ethanol. Optimization includes controlling stoichiometry, reaction temperature (70–90°C), and acid catalysis (e.g., acetic acid). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Safety protocols (e.g., ventilation, gloves) must align with handling volatile solvents .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Use 1H NMR to confirm substituent positions (e.g., methyl and propyl groups at N1 and C3) by analyzing coupling patterns and integration ratios. Compare chemical shifts with analogous pyrazole esters (e.g., δ ~4.2 ppm for ethyl ester protons) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 213.2 for [M+H]+). For crystalline samples, X-ray diffraction using SHELX (for refinement) and Mercury (for visualization) provides definitive structural validation .

Q. What safety precautions are essential despite its non-hazardous classification?

  • Methodological Answer : Although classified as non-hazardous, standard lab safety practices apply:

  • Use fume hoods to avoid inhalation during synthesis.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers at 0–8°C to prevent degradation .
    • Note: Decomposition products (e.g., CO, NOx) may form under high heat; monitor thermal stability via TGA .

Q. Which analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities.
  • GC-MS for volatile byproduct detection.
  • Elemental analysis to validate C, H, N, O composition against theoretical values .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in catalytic environments?

  • Methodological Answer :

  • Use density functional theory (DFT) to model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites).
  • Mercury software analyzes crystal packing and intermolecular interactions to infer solid-state reactivity .
  • Solvent effects can be simulated via COSMO-RS to predict solubility and reaction pathways in polar/non-polar media.

Q. How to resolve discrepancies in spectroscopic data during structural analysis?

  • Methodological Answer :

  • For ambiguous NMR peaks, conduct 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • If crystallography data (e.g., bond lengths) conflict with computational models, refine using SHELXL with high-resolution data and check for twinning or disorder .
  • Cross-validate with IR spectroscopy (e.g., ester C=O stretch ~1700 cm⁻¹) .

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer :

  • Optimize microwave-assisted synthesis to reduce reaction time and byproducts.
  • Use flow chemistry for continuous production, minimizing thermal degradation.
  • Conduct DoE (Design of Experiments) to assess variables (catalyst loading, solvent polarity) .

Q. How to assess environmental impact given limited ecotoxicological data?

  • Methodological Answer :

  • Perform OECD 301 biodegradation tests to evaluate mineralization rates.
  • Use QSAR models (e.g., EPI Suite) to estimate toxicity thresholds for aquatic organisms.
  • Monitor soil mobility via column leaching experiments (ISO 21268-1) .

Q. What methodologies characterize its stability under oxidative or photolytic conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to UV light (ICH Q1B) or H2O2 (3% v/v) and analyze degradation products via LC-MS.
  • Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
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Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

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